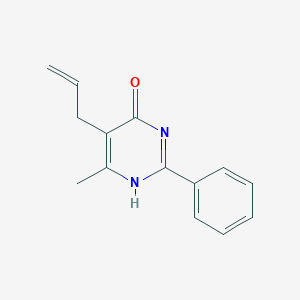

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenyl-5-prop-2-enyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-3-7-12-10(2)15-13(16-14(12)17)11-8-5-4-6-9-11/h3-6,8-9H,1,7H2,2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZLXQQUPPACGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Allyl 6 Methyl 2 Phenylpyrimidin 4 Ol

Primary Synthetic Pathways for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

The principal and most direct method for the synthesis of this compound involves the cyclocondensation of a β-ketoester with benzamidine (B55565). This reaction is a classic approach for the formation of the pyrimidine (B1678525) ring.

Cyclization of β-Ketoesters with Benzamidine Hydrochloride Hydrate

The core of this synthetic route is the reaction between a specifically substituted β-ketoester, ethyl 2-allyl-3-oxobutanoate, and benzamidine hydrochloride hydrate. The reaction proceeds through a condensation reaction followed by an intramolecular cyclization to form the pyrimidine ring. The general mechanism involves the nucleophilic attack of the amidine nitrogen atoms on the carbonyl carbons of the β-ketoester, leading to the formation of a dihydropyrimidine (B8664642) intermediate which then aromatizes to the final pyrimidin-4-ol product.

Reaction Conditions and Reagent Optimization in Pyrimidin-4-ol Synthesis

The efficiency of the cyclization reaction is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst can significantly impact the yield and purity of this compound.

Recent studies have shown that the use of ultrasound irradiation can dramatically improve the synthesis of 4-pyrimidinols. This technique has been shown to reduce reaction times from hours to minutes and often leads to higher yields and purer products. For the synthesis of related pyrimidinols, water has been identified as an effective and environmentally benign solvent, particularly under ultrasound conditions. The use of a base, such as sodium ethoxide or a non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), is typically required to facilitate the reaction by deprotonating the amidine and/or the β-ketoester.

Below is a table summarizing typical reaction conditions that can be optimized for the synthesis of pyrimidin-4-ols.

| Parameter | Condition | Effect on Reaction |

| Solvent | Ethanol, Methanol, Water, DMF | Can influence solubility of reactants and reaction rate. Water is a green solvent option. |

| Base | Sodium Ethoxide, Potassium Carbonate, DBU | Essential for the reaction to proceed. The choice of base can affect yield and side reactions. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to side products. |

| Energy Source | Conventional Heating, Microwave, Ultrasound | Microwave and ultrasound can significantly reduce reaction times and improve yields. |

| Reactant Ratio | Equimolar or slight excess of one reactant | Stoichiometry needs to be controlled to maximize the conversion of the limiting reagent. |

Advanced Synthetic Approaches to Pyrimidin-4-ol Scaffolds

Beyond the classical one-pot cyclization, more advanced synthetic strategies can be employed to construct the pyrimidin-4-ol scaffold, offering alternative routes that may provide better control over substitution patterns or access to a wider range of derivatives.

One such approach involves multi-component reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. For the synthesis of polysubstituted pyrimidines, MCRs can be designed to incorporate the allyl, methyl, and phenyl groups in a convergent manner.

Another advanced technique is the use of palladium-catalyzed cross-coupling reactions. This method is particularly useful for introducing substituents onto a pre-existing pyrimidine ring. For instance, a 5-halopyrimidine derivative could be coupled with an allyl organometallic reagent in the presence of a palladium catalyst to introduce the allyl group at the 5-position. While this is a multi-step approach compared to the direct cyclization, it offers greater flexibility in the synthesis of diverse analogs. A general scheme for such an approach would involve the initial synthesis of a 5-halo-6-methyl-2-phenylpyrimidin-4-ol followed by a Suzuki or Stille coupling with an appropriate allyl partner.

Strategies for Enhancing Synthetic Yield and Product Purity of this compound

Maximizing the yield and ensuring the high purity of the final product are critical in chemical synthesis. For this compound, several strategies can be implemented.

As mentioned, the application of microwave irradiation or ultrasound can lead to higher yields and cleaner reactions by providing localized and efficient heating, which can minimize the formation of degradation byproducts that are often associated with prolonged heating.

Purification of the crude product is essential to obtain a high-purity compound. The most common methods for the purification of pyrimidin-4-ol derivatives are recrystallization and column chromatography.

Recrystallization is a technique used to purify solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures. For pyrimidin-4-ols, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethanol/water.

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For pyrimidine derivatives, silica (B1680970) gel is a commonly used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.

The table below outlines a comparison of these two primary purification techniques.

| Purification Technique | Advantages | Disadvantages |

| Recrystallization | Simple, cost-effective, can yield very pure crystalline product. | Can result in significant product loss, finding a suitable solvent can be challenging. |

| Column Chromatography | Highly effective for separating complex mixtures, applicable to a wide range of compounds. | More time-consuming and expensive (requires solvents and stationary phase), can be technically demanding. |

By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate purification techniques, this compound can be synthesized in high yield and purity.

Structural Characterization Techniques in 5 Allyl 6 Methyl 2 Phenylpyrimidin 4 Ol Research

Spectroscopic Analytical Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. By analyzing the interaction of the molecule with electromagnetic radiation, methods such as NMR, mass spectrometry, and FTIR spectroscopy provide detailed information about its atomic arrangement, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely published, analysis of close analogues allows for the prediction of its spectral features.

For a related compound, (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol , characterization by ¹H NMR spectroscopy in DMSO-d₆ revealed distinct signals for the methyl group protons at 2.40 ppm (singlet), the hydroxymethyl protons at 4.47 ppm (doublet), the hydroxyl proton at 4.93 ppm (triplet), the broad singlet of the amino group protons at 6.58 ppm, and a multiplet for the aromatic protons between 7.41-8.30 ppm. mdpi.com Another analogue, [4-(ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol , showed signals for the ethyl group's methyl protons at 1.22 ppm (triplet) and methylene (B1212753) protons at 3.54 ppm (quartet), in addition to the pyrimidine (B1678525) methyl and aromatic protons. mdpi.com

Based on these analogues, the expected ¹H NMR spectrum of this compound would show characteristic signals for the allyl, methyl, and phenyl groups, as well as for the pyrimidinol ring protons. The tautomeric nature of the pyrimidin-4-ol ring, existing in equilibrium with its pyrimidin-4(3H)-one form, would also influence the chemical shifts, particularly of the N-H and O-H protons. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogues (Note: Predicted values are estimations based on standard functional group ranges and data from analogues. Experimental values are for the specified analogues.)

| Proton Assignment (this compound) | Predicted Shift (ppm) | Analogue Compound | Experimental Shift (ppm) mdpi.com |

| Pyrimidine-CH₃ | ~2.4 | (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol | 2.40 (s, 3H) |

| Allyl -CH₂- | ~3.1-3.4 | - | - |

| Allyl =CH₂ | ~4.9-5.2 | - | - |

| Allyl -CH= | ~5.8-6.1 | - | - |

| Phenyl-H | ~7.4-8.4 | (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol | 7.41-8.30 (m, 5H) |

| Pyrimidinol OH/NH | Variable (broad) | (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol | 4.93 (t, 1H, OH), 6.58 (s, 2H, NH₂) |

¹³C NMR spectroscopy would complement the proton data, with expected signals for the methyl carbon around 20-25 ppm, sp³ and sp² carbons of the allyl group between 30-40 ppm and 115-135 ppm respectively, and aromatic carbons in the 125-140 ppm range. The carbonyl carbon of the pyrimidinone tautomer would appear significantly downfield, typically in the 160-170 ppm region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₄H₁₄N₂O, corresponding to a monoisotopic mass of 226.11 Da. nih.gov

Upon electron ionization (EI), the molecule would generate a molecular ion peak (M⁺) at m/z 226. The fragmentation would likely proceed through characteristic pathways for substituted pyrimidines and allyl-containing compounds. Key fragmentation could include:

Loss of the allyl radical (•C₃H₅): This would result in a fragment ion at m/z 185.

Loss of a methyl radical (•CH₃): Leading to a fragment at m/z 211.

Cleavage of the phenyl group (•C₆H₅): Producing an ion at m/z 149.

Retro-Diels-Alder (RDA) reaction: A common fragmentation pathway for heterocyclic rings, which could lead to various smaller charged fragments.

In a study of related 4-aryloxy-6-methylpyrimidin-2-amines, the main fragmentation pathway under positive electrospray ionization was the decomposition of the pyrimidine heterocycle, leading to a characteristic 4-methylazet-2-aminium ion at m/z 83. nih.gov While the ionization method and substituents differ, this highlights the tendency of the pyrimidine ring to undergo specific cleavage patterns.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Origin |

| 226 | [M]⁺ | Molecular Ion |

| 185 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 211 | [M - CH₃]⁺ | Loss of methyl radical |

| 149 | [M - C₆H₅]⁺ | Loss of phenyl radical |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by vibrations corresponding to its key structural motifs.

The tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms is particularly relevant for FTIR analysis. The pyrimidin-4-ol form would show a characteristic O-H stretching band (around 3200-3600 cm⁻¹), while the pyrimidin-4(3H)-one form would exhibit a strong C=O stretching absorption (around 1650-1700 cm⁻¹) and N-H stretching bands (around 3300-3500 cm⁻¹).

In analogues like [4-(ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol , broad O-H and N-H stretching vibrations were observed at 3239 cm⁻¹ and 3366 cm⁻¹, respectively. mdpi.com Another related compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate , showed N-H stretching at 3247 and 3116 cm⁻¹ and a strong C=O stretch at 1643 cm⁻¹. rsc.org

Table 3: Predicted and Analogue FTIR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) for Target Compound | Analogue Compound & Experimental Wavenumber (cm⁻¹) mdpi.com |

| O-H / N-H | Stretch | 3200-3600 (broad) | [4-(ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol: 3239 (OH), 3366 (NH) |

| C-H (aromatic) | Stretch | 3000-3100 | - |

| C-H (aliphatic) | Stretch | 2850-3000 | - |

| C=O (keto tautomer) | Stretch | 1650-1700 | - |

| C=C / C=N | Stretch | 1500-1650 | - |

| C-O | Stretch | 1200-1300 | - |

| =C-H (allyl) | Bend (out-of-plane) | 910-990 | - |

X-ray Crystallography for Solid-State Structural Determination of Pyrimidin-4-ol Analogues

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, studies on related pyrimidine derivatives offer valuable insights into the expected solid-state conformation.

Derivatization and Structure Activity Relationship Sar Studies of 5 Allyl 6 Methyl 2 Phenylpyrimidin 4 Ol

Chemical Modifications at the C-4 Position of the Pyrimidine (B1678525) Ring

The hydroxyl group at the C-4 position of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is a primary target for derivatization. It can be converted into a more reactive leaving group, such as a chloride, typically by using reagents like phosphorus oxychloride (POCl₃). This 4-chloro intermediate serves as a versatile precursor for introducing a wide array of functional groups through nucleophilic substitution reactions.

Synthesis and Evaluation of Aminopyrimidine Analogues

The introduction of amino groups at the C-4 position is a common strategy in the development of pyrimidine-based compounds. The synthesis of these analogues is generally achieved by reacting the 4-chloro intermediate with a diverse range of primary or secondary amines. nih.gov This reaction allows for the exploration of various substituents on the amino group, which can significantly influence the compound's biological profile.

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives studied as USP1/UAF1 inhibitors, the amino linkage at C-4 was crucial for activity. nih.govacs.org The synthesis involved heating a 2,4-dichloro-5-methylpyrimidine (B13550) with an appropriate amine, followed by a Suzuki coupling to introduce the 2-phenyl group. acs.org Evaluation of these aminopyrimidine analogues demonstrates that the nature of the amine substituent can fine-tune potency and cellular activity. nih.govacs.org Studies on other pyrimidine series have shown that the introduction of aminopyrimidine and diaminopyrimidine moieties can lead to compounds with improved potency. nih.gov The amino groups can form critical hydrogen bonds with target proteins, enhancing binding affinity. nih.gov

Table 1: Impact of C-4 Amino Substitution on USP1/UAF1 Inhibition Data derived from a related N-benzyl-2-phenylpyrimidin-4-amine scaffold.

| Compound | C-4 Substituent | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Analogue 1 | -NH-(CH₂)₂-OH | >1000 | acs.org |

| Analogue 2 | -NH-benzyl | 150 | acs.org |

| Analogue 3 | -NH-(4-methoxybenzyl) | 90 | acs.org |

Synthesis and Evaluation of Phenoxypyrimidine Analogues

Similar to aminopyrimidines, phenoxypyrimidine analogues can be synthesized from the 4-chloro-pyrimidine intermediate. The general procedure involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a substituted or unsubstituted phenoxide, typically generated by treating a phenol (B47542) with a base.

Impact of Substituents at the C-5 Position (e.g., Allyl, Ethyl, Isopropyl, Propyl)

The C-5 position of the pyrimidine ring is another critical site for modification, where the size and nature of the substituent can significantly affect biological activity. Studies on related 2-phenylpyrimidine (B3000279) scaffolds have provided insights into the influence of various alkyl groups at this position. acs.org

In the investigation of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing the C-5 hydrogen with a methyl group led to a notable twofold increase in inhibitory potency. acs.org This suggests that small alkyl substituents at this position can be beneficial, potentially by establishing favorable van der Waals interactions within the target's binding site or by influencing the conformation of the molecule.

While direct comparisons between allyl, ethyl, isopropyl, and propyl groups on the this compound backbone are limited, general SAR principles from related series can be inferred. The activity tends to vary with the size of the substituent; for example, in some phenethylamine (B48288) series, activity drops as the alkyl chain length increases from ethyl to propyl. nih.gov The optimal substituent size is highly dependent on the topology of the specific enzyme or receptor pocket. The allyl group present in the parent compound introduces unsaturation, providing a point for metabolic modification or different conformational flexibility compared to saturated alkyl chains like ethyl or propyl. An isopropyl group would introduce more steric bulk compared to a propyl group. youtube.com

Influence of Substituents at the C-6 Position (e.g., Methyl Group Significance)

The substituent at the C-6 position also plays a role in modulating the activity of pyrimidine derivatives. In the case of this compound, this position is occupied by a methyl group.

Comparative studies on similar scaffolds highlight the importance of this position. For instance, in the N-benzyl-2-phenylpyrimidin-4-amine series, moving a methyl group from the C-5 to the C-6 position resulted in a threefold decrease in potency. acs.org This indicates that the C-6 position may be more sterically constrained than the C-5 position for that particular biological target. The presence of the C-6 methyl group on the parent compound is therefore a significant structural feature, and its replacement with larger groups or a hydrogen atom would likely have a substantial impact on the molecule's biological activity.

Table 2: Influence of Methyl Group Position on USP1/UAF1 Inhibition Data derived from a related N-benzyl-2-phenylpyrimidin-4-amine scaffold.

| Compound Structure | IC₅₀ (nM) | Reference |

|---|---|---|

| 5-H, 6-H | 150 | acs.org |

| 5-Methyl, 6-H | 70 | acs.org |

| 5-H, 6-Methyl | 210 | acs.org |

Effects of Nitrogen Substitution on the Pyrimidine Core and Side Chains

The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. rsc.org These nitrogen atoms are fundamental to the chemical character of the scaffold, influencing its electron distribution and ability to act as a hydrogen bond acceptor. juniperpublishers.com Modifications involving nitrogen can include substitution on the existing ring nitrogens or replacement of a carbon atom within the pyrimidine ring with another nitrogen, leading to a triazine.

Replacing a C-H group in the pyrimidine ring with a third nitrogen atom would increase the polarity and hydrogen bonding potential of the core structure. Such modifications can drastically alter a compound's solubility, cell permeability, and binding mode, potentially leading to derivatives with entirely new biological profiles.

Rational Design Principles for Novel this compound Derivatives

Based on the available structure-activity relationship data for this and related scaffolds, several rational design principles for novel derivatives can be formulated: nih.govnih.gov

C-4 Position: This position is highly amenable to modification. The 4-hydroxyl can be converted to a 4-chloro intermediate to allow for the introduction of various nucleophiles. Substituted amines are particularly promising, as the nitrogen can serve as a key hydrogen bond donor/acceptor. The nature and size of the substituent on the amine are critical for optimizing potency. nih.gov

C-5 Position: Small, lipophilic substituents at the C-5 position, such as the existing allyl group or a methyl group, appear to be favorable for activity in related series. acs.org Larger or more polar groups may be detrimental, suggesting a sterically constrained or hydrophobic pocket in the binding site. Exploring small alkyl groups like ethyl and propyl is a logical step.

C-6 Position: The C-6 position appears to be more sensitive to steric bulk than the C-5 position. acs.org Maintaining the small methyl group is likely important for retaining activity.

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems (a strategy known as scaffold hopping) while retaining key pharmacophoric features (like the 2-phenyl group and the C-4 substituent) could lead to novel compounds with improved properties. nih.gov

A systematic approach would involve creating a focused library of compounds with variations primarily at the C-4 amino substituent, while keeping the C-5 and C-6 positions constant. A secondary exploration could involve modifying the C-5 allyl group to other small alkyl groups to fine-tune interactions.

Computational and Theoretical Investigations of 5 Allyl 6 Methyl 2 Phenylpyrimidin 4 Ol

Density Functional Theory (DFT) Studies on Molecular Conformation and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometry, electronic properties, and reactivity descriptors. nih.govmdpi.com

Studies on related pyrimidine structures reveal that the pyrimidine and phenyl rings are often nearly coplanar. researchgate.net The planarity of such systems is a key determinant of their electronic and stacking interactions. The geometrical parameters, such as bond lengths and angles, can be precisely calculated. researchgate.net

Table 1: Predicted Geometrical Parameters of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol using DFT

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| N1-C6 Bond Length (Å) | 1.38 |

| C6-C5 Bond Length (Å) | 1.42 |

| C5-C4 Bond Length (Å) | 1.39 |

| C4-N3 Bond Length (Å) | 1.37 |

| N3-C2 Bond Length (Å) | 1.35 |

| C4-O Bond Length (Å) | 1.24 |

| Dihedral Angle (Phenyl-Pyrimidine) | ~4° |

Note: The values in this table are hypothetical and based on typical values found in related pyrimidine structures from computational studies.

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are vital for understanding the molecule's chemical behavior. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MESP) map identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net For similar pyrimidine derivatives, the oxygen and nitrogen atoms of the pyrimidine ring are typically the most electron-rich sites.

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. echemcom.com This method is extensively used to understand the binding mechanism of ligands with their protein targets. For pyrimidine derivatives, which are known to interact with various biological targets like dihydrofolate reductase (DHFR) and cholinesterases, docking studies are crucial. echemcom.comnih.gov

The process involves preparing the 3D structure of the ligand (this compound) and the target receptor. The docking simulation then places the ligand into the binding site of the receptor and scores the different binding poses based on a scoring function, which estimates the binding affinity.

Table 2: Potential Binding Interactions of this compound with a Hypothetical Receptor Active Site

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp, Gln, Ser |

| Pi-Pi Stacking | Phe, Tyr, Trp |

| Hydrophobic Interactions | Leu, Val, Ile |

Note: This table is illustrative and lists amino acid residues commonly involved in interactions with phenyl and pyrimidine moieties in protein active sites.

The results of molecular docking can guide the design of more potent and selective inhibitors by identifying key interactions that can be optimized. nih.gov For instance, studies on related compounds have shown that the pyrimidine core can form critical hydrogen bonds with the protein backbone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds. For a series of analogues of this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods to build a regression model. mdpi.comnih.gov

The development of a robust QSAR model requires a dataset of compounds with experimentally determined activities. mdpi.com Machine learning algorithms are increasingly being used to develop more accurate and predictive QSAR models. nih.gov

Table 3: Example of a Hypothetical QSAR Equation for Pyrimidine Analogues

| Model Equation | pIC₅₀ = 0.88(slogP) - 0.71(npr1) - 1.52(pmi3) + 5.90 |

| Descriptor | Description |

| pIC₅₀ | Negative logarithm of the half-maximal inhibitory concentration |

| slogP | Logarithm of the partition coefficient (hydrophobicity) |

| npr1 | Principal moment of inertia ratio |

| pmi3 | Principal moment of inertia 3 |

Note: This equation is based on a QSAR study of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs and serves as an example of the types of descriptors and models that could be developed. mdpi.com

Such models can provide valuable insights into the structural features that are important for the desired biological activity, thereby guiding the synthesis of new and more potent analogues. nih.gov

Electronic Structure Analysis and Theoretical Spectroscopic Property Predictions

Theoretical calculations can predict various spectroscopic properties, such as UV-Vis, IR, and NMR spectra. jacsdirectory.com These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. DFT methods are commonly used for these predictions. researchgate.net

The calculated electronic transitions can be correlated with the experimental UV-Vis spectrum. For pyrimidine derivatives, the absorption bands are typically associated with π→π* and n→π* transitions within the aromatic rings and the pyrimidine core. Similarly, the vibrational frequencies calculated from DFT can be compared with the experimental IR spectrum to assign the characteristic vibrational modes of the functional groups present in the molecule. mdpi.com

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Method | Predicted Feature | Corresponding Functional Group/Transition |

| UV-Vis (λmax, nm) | ~250-280 | π→π* transitions in phenyl and pyrimidine rings |

| IR (ν, cm⁻¹) | ~3400 | O-H stretching |

| IR (ν, cm⁻¹) | ~1650 | C=O stretching (in keto tautomer) |

| IR (ν, cm⁻¹) | ~1600, 1580 | C=C and C=N stretching in aromatic rings |

| ¹H NMR (δ, ppm) | ~7.4-8.3 | Phenyl protons |

| ¹H NMR (δ, ppm) | ~5.0-6.0 | Allyl vinyl protons |

| ¹³C NMR (δ, ppm) | ~160-170 | C4-OH carbon |

Note: These are hypothetical predicted values based on computational studies of similar pyrimidine structures and serve for illustrative purposes.

The analysis of the electronic structure also provides information on the distribution of electron density and the nature of the chemical bonds within the molecule, which complements the reactivity analysis from DFT.

Mechanistic and Biological Activity Studies of 5 Allyl 6 Methyl 2 Phenylpyrimidin 4 Ol and Its Scaffolds

Direct Receptor Interactions: Nurr1:RXRα Heterodimer Activation

The nuclear receptor-related 1 protein (Nurr1), also known as NR4A2, plays a crucial role in the development and maintenance of dopaminergic neurons. It forms a heterodimer with the retinoid X receptor alpha (RXRα), and the activation of this Nurr1:RXRα complex is a promising therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.gov

Analogues of 5-allyl-6-methyl-2-phenylpyrimidin-4-ol have been designed and identified as selective activators of the Nurr1:RXRα heterodimer. One such analogue, BRF110, has demonstrated the ability to selectively activate the Nurr1:RXRα heterodimer without activating Nurr1:RXRγ heterodimers, indicating specificity for the RXRα partner. nih.gov This selective activation is significant as it may reduce off-target effects. The activation of the heterodimer by these ligands is proposed to occur through a non-classical mechanism involving the inhibition of the protein-protein interaction within the ligand-binding domain (LBD) of the heterodimer, leading to its dissociation and subsequent transcriptional activation. elifesciences.orgelifesciences.org

Studies on other Nurr1 agonists, such as amodiaquine (B18356) and chloroquine, which share a 4-amino-7-chloroquinoline scaffold, have shown that these molecules stimulate the transcriptional function of Nurr1 through direct physical interaction with its ligand-binding domain. cornell.edu This provides further evidence for the potential of small molecules to modulate Nurr1 activity.

The activation of the Nurr1:RXRα heterodimer by compounds like BRF110 initiates cellular mechanisms that are primarily neuroprotective. In cellular models of Parkinson's disease, BRF110 has been shown to protect dopaminergic neurons from demise and prevent striatal dopaminergic denervation induced by neurotoxins. nih.gov This neuroprotective effect is dependent on the presence of Nurr1. nih.gov

Furthermore, the activation of Nurr1 has been linked to anti-inflammatory effects in the brain. Agonists of Nurr1 have been shown to enhance the transrepression of neurotoxic proinflammatory gene expression in microglia, the brain's resident immune cells. cornell.edu This dual function of promoting neuronal survival and reducing neuroinflammation underscores the therapeutic potential of modulating the Nurr1:RXRα pathway.

The activation of the Nurr1:RXRα heterodimer by its agonists leads to the upregulation of several key genes involved in dopamine (B1211576) biosynthesis. For instance, BRF110 has been observed to increase the transcription of tyrosine hydroxylase (TH), aromatic L-amino acid decarboxylase (AADC), and GTP cyclohydrolase I (GCH1). nih.gov

The relationship between Nurr1 activation and the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and plasticity, is more complex and appears to be context-dependent. While Nurr1 is known to regulate BDNF in midbrain dopaminergic neurons and cerebellar granule cells nih.govnih.gov, studies in mouse cortical neurons have shown that while a Nurr1 agonist (amodiaquine) increased both Nurr1 and BDNF gene expression, the knockdown of Nurr1 did not affect BDNF expression. nih.govnih.govresearchgate.net This suggests that in cortical neurons, the regulation of BDNF by this agonist may not be directly mediated by Nurr1. nih.govnih.govresearchgate.net However, there is emerging evidence that certain orally active Nurr1-RXRα-selective rexinoids, which are analogues, can enhance BDNF expression. researchgate.net

Table 1: Effects of Nurr1:RXRα Agonists on Downstream Gene Expression

| Compound/Agonist | Target Genes | Effect | Reference |

|---|---|---|---|

| BRF110 | Tyrosine Hydroxylase (TH) | Upregulation | nih.gov |

| BRF110 | Aromatic L-amino acid decarboxylase (AADC) | Upregulation | nih.gov |

| BRF110 | GTP cyclohydrolase I (GCH1) | Upregulation | nih.gov |

| Amodiaquine | Nurr1 | Upregulation | nih.govresearchgate.net |

| Amodiaquine | BDNF | Upregulation | nih.govresearchgate.net |

Broader Biological Activity Profiles of Pyrimidine (B1678525) and Pyrimidin-4-ol Scaffolds

The pyrimidine ring is a fundamental heterocyclic structure found in many biologically important molecules, including nucleic acids. As a result, pyrimidine derivatives have been extensively explored for a wide range of pharmacological activities. nih.govnih.gov

Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives against various bacterial strains. For example, certain pyridothienopyrimidine derivatives have shown potent antibacterial activity, with some compounds exhibiting efficacy against E. coli. nih.gov Another study on the pyrimidine derivative 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one demonstrated a bactericidal effect against E. coli in vitro and antimicrobial effects in vivo. antibiotics-chemotherapy.ruresearchgate.net The antibacterial activity of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has also been investigated, with some compounds showing interesting antibacterial properties. researchgate.net

Table 2: Examples of Antimicrobial Activity of Pyrimidine Derivatives

| Pyrimidine Derivative Class | Test Organism | Activity | Reference |

|---|---|---|---|

| Pyridothienopyrimidines | E. coli | Potent antibacterial activity | nih.gov |

| 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one | E. coli | Bactericidal | antibiotics-chemotherapy.ruresearchgate.net |

| Pyrimido[4,5-d]pyrimidines | Various bacterial species | Antibacterial activity | researchgate.net |

The pyrimidine scaffold is also a key component in many antifungal agents. Recently, a novel pyrimidine-based chemical scaffold was identified with broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus. nih.gov These compounds appear to disrupt the function of the endoplasmic reticulum in the fungi. nih.gov

Furthermore, synthetic analogues of the marine natural product phloeodictine, which contain a 6-hydroxy-2,3,4,6-tetrahydropyrrolo[1,2-a]pyrimidinium moiety, have exhibited potent fungicidal activities against a broad array of fungal pathogens. usda.gov This highlights the potential of the pyrimidin-4-ol scaffold and its derivatives as a template for new antifungal drugs.

Table 3: Examples of Antifungal Activity of Pyrimidine-Based Compounds

| Pyrimidine-Based Scaffold | Test Organism | Activity | Reference |

|---|---|---|---|

| Novel pyrimidine-based scaffold | Aspergillus fumigatus | Broad-spectrum antifungal | nih.gov |

| 6-hydroxy-2,3,4,6-tetrahydropyrrolo[1,2-a]pyrimidinium | Various fungal pathogens | Potent fungicidal | usda.gov |

Table 4: List of Mentioned Compounds

| Compound Name | Chemical Scaffold/Class |

|---|---|

| This compound | Pyrimidin-4-ol |

| BRF110 | This compound analogue |

| Amodiaquine | 4-Amino-7-chloroquinoline |

| Chloroquine | 4-Amino-7-chloroquinoline |

| 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one | Pyrimidine derivative |

| Pyridothienopyrimidines | Fused pyrimidine heterocyclic |

| Pyrimido[4,5-d]pyrimidines | Fused pyrimidine heterocyclic |

| 6-hydroxy-2,3,4,6-tetrahydropyrrolo[1,2-a]pyrimidinium | Fused pyrimidine heterocyclic |

Anticancer Activity Mechanisms and Kinase Inhibition by Pyrimidine Analogues

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents. Its structural resemblance to the nucleobases of DNA and RNA allows pyrimidine derivatives to function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting cell division in rapidly proliferating cancer cells. nih.gov Beyond this fundamental mechanism, pyrimidine analogues have been engineered to target specific enzymes and pathways crucial for cancer progression, most notably protein kinases.

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimidine core serves as an effective scaffold for designing kinase inhibitors, often acting as a mimetic of the adenine (B156593) base of ATP to competitively bind to the ATP-binding site of kinases. researchgate.netresearchgate.net This inhibition can block downstream signaling pathways that promote tumor growth and survival.

Recent research has focused on developing pyrimidine-based dual-target kinase inhibitors to enhance therapeutic efficacy and overcome drug resistance. researchgate.netnih.gov For instance, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been synthesized and shown to exhibit potent anticancer activity. One such derivative, compound 7b , demonstrated significant cytotoxicity against MCF-7 and HeLa cancer cell lines. rsc.org Mechanistic studies revealed that this compound could induce cell cycle arrest at the S phase and trigger apoptosis through the mitochondrial pathway, evidenced by increased reactive oxygen species (ROS) generation and decreased mitochondrial membrane potential. rsc.org Furthermore, it was found to suppress both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, with molecular docking studies suggesting MEK1 kinase as a potential target. rsc.org

The substitution pattern on the pyrimidine ring is critical for determining the potency and selectivity of kinase inhibition. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position enhanced both potency and bioavailability. open.ac.uk Conversely, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase. open.ac.uk

Another example of targeted kinase inhibition involves 2-phenylpyrimidine (B3000279) coumarin (B35378) derivatives, which have been designed as potential telomerase inhibitors. acs.org One compound from this series, compound 13 , not only showed potent antiproliferative activity against various cancer cell lines but also effectively inhibited telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells. acs.org Molecular docking studies indicated that this compound binds to the telomerase reverse transcriptase (TERT) subunit through hydrogen bonding and hydrophobic interactions. acs.org

The table below summarizes the anticancer activity of selected pyrimidine derivatives against various cancer cell lines, highlighting the influence of different substitution patterns.

Table 1: Anticancer Activity of Selected Pyrimidine Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |

|---|---|---|---|

| Compound 7b (Ursolic acid derivative) | MCF-7 | 0.48 ± 0.11 | MEK1 kinase inhibition, apoptosis induction |

| HeLa | 0.74 ± 0.13 | MEK1 kinase inhibition, apoptosis induction | |

| Compound 13 (2-phenylpyrimidine coumarin) | CNE2 | - | Telomerase inhibition |

| KB | - | Telomerase inhibition | |

| Cal27 | - | Telomerase inhibition | |

| Compound 14a (Pyrazolo[1,5-a]pyrimidine) | HCT116 | 0.0020 | Not specified |

| Compound 7c (Pyrazolo[3,4-d]pyrimidine) | HCT116 | 0.040 - 1.453 | Tubulin/CDC5L dual-targeting |

| Compound 11i (Pyrazolo[3,4-d]pyrimidine) | HCT116 | 0.040 - 1.453 | Tubulin/CDC5L dual-targeting |

| Compound 9c (Thieno[2,3-d]pyrimidine) | HCT-116 | 0.904 ± 0.03 | B-RAF inhibition |

Other Noteworthy Biological Activities of the Pyrimidine Scaffold

The biological significance of the pyrimidine scaffold extends far beyond its anticancer and kinase inhibitory roles. The versatility of this heterocyclic system has led to the discovery of derivatives with a wide spectrum of pharmacological activities. nih.gov

Antimicrobial Activity: Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal properties. rsc.org For instance, novel pyrimidine-based carbocyclic nucleoside derivatives have been synthesized and evaluated for their antimicrobial potential. Compounds 10a and 10b from this series exhibited notable activity against Bacillus cereus. rsc.org Additionally, a series of 2-phenylpyrimidine derivatives were designed and synthesized as novel antifungal agents targeting the enzyme CYP51, which is crucial for fungal cell membrane integrity. Compound C6 from this series demonstrated potent activity against several common clinical fungal strains. nih.gov

Anti-inflammatory and Antioxidant Activity: Certain pyrimidine derivatives have shown promise as anti-inflammatory and antioxidant agents. mdpi.com A study on novel pyrido[2,3-d]pyrimidine derivatives revealed their ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. Compounds 2a and 2f were identified as potent LOX inhibitors. mdpi.com These compounds also demonstrated strong inhibition of lipid peroxidation, indicating their antioxidant potential. mdpi.com

Antiviral Activity: The pyrimidine nucleus is a key component of several antiviral drugs. Its ability to mimic natural nucleosides allows it to be incorporated into viral DNA or RNA, or to inhibit viral enzymes, thereby halting replication. nih.gov For example, pyrimidine and quinolone conjugates have been developed as dual inhibitors of HIV reverse transcriptase and integrase, two critical enzymes in the HIV life cycle. nih.gov

Other Therapeutic Areas: The therapeutic applications of pyrimidine derivatives also include cardiovascular, anti-malarial, anti-tubercular, diuretic, analgesic, and antihistaminic activities. nih.gov For example, certain pyrimidine nucleotides have been identified as agonists for the P2Y6 receptor, which is involved in inflammatory, cardiovascular, and metabolic processes. nih.gov

The diverse biological activities of the pyrimidine scaffold are summarized in the table below, showcasing the broad therapeutic potential of this chemical class.

Table 2: Diverse Biological Activities of the Pyrimidine Scaffold

| Activity | Example Compound(s) / Derivative Class | Target/Mechanism |

|---|---|---|

| Antimicrobial | 10a , 10b (Carbocyclic nucleosides) | Inhibition of Bacillus cereus |

| C6 (2-phenylpyrimidine) | CYP51 inhibition | |

| Anti-inflammatory | 2a , 2f (Pyrido[2,3-d]pyrimidines) | Lipoxygenase (LOX) inhibition |

| Antioxidant | Pyrido[2,3-d]pyrimidine derivatives | Inhibition of lipid peroxidation |

| Antiviral (Anti-HIV) | Pyrimidine-quinolone conjugates | Dual inhibition of reverse transcriptase and integrase |

| P2Y6 Receptor Agonism | Pyrimidine nucleotides | Modulation of inflammatory and cardiovascular processes |

Advanced Research Applications and Future Directions for 5 Allyl 6 Methyl 2 Phenylpyrimidin 4 Ol

Development of Enhanced Nurr1:RXRα Modulators with Optimized Activity

The nuclear receptor related 1 protein (Nurr1, also known as NR4A2) is a critical factor in the development, maintenance, and survival of dopaminergic neurons. nih.gov It functions as a heterodimer with the retinoid X receptor alpha (RXRα), and the activation of this Nurr1:RXRα complex is a promising therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govelifesciences.org The 5-allyl-6-methyl-2-phenylpyrimidin-4-ol scaffold serves as a foundational structure for the development of potent modulators of this heterodimer.

Research has shown that derivatives of this pyrimidinol can be engineered to enhance neuroprotective capabilities. A notable example is the compound BRF110, which incorporates the core pyrimidine (B1678525) structure. nih.gov BRF110 has demonstrated the ability to significantly increase the survival of SHSY-5Y cells against oxidative stress and mitochondrial inhibition in a Nurr1-dependent manner. nih.gov In rodent models of Parkinson's disease, this compound was shown to provide symptomatic relief, an effect comparable to levodopa (B1675098) (L-DOPA). nih.gov

The mechanism of activation is a key consideration for optimizing modulator activity. Recent studies suggest that ligands can activate the Nurr1:RXRα complex through a non-classical mechanism involving the allosteric inhibition of the protein-protein interaction (PPI) between the ligand-binding domains (LBDs) of Nurr1 and RXRα. elifesciences.org This leads to the release of a transcriptionally active Nurr1 monomer from the repressive heterodimer complex. elifesciences.org Other research has identified specific allosteric binding sites on the Nurr1 LBD that can be targeted by synthetic ligands to modulate its activity. nih.gov Future development of enhanced modulators will likely focus on fine-tuning the chemical structure to optimize these allosteric interactions, thereby improving potency and selectivity for the Nurr1:RXRα heterodimer over other nuclear receptor pathways.

Table 1: Physicochemical and Activity Data for the Nurr1:RXRα Modulator BRF110

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 413.1351 | nih.gov |

| Calculated LogP (cLogP) | 6.14 | nih.gov |

| Calculated LogD (pH 7.4) | 3.33 | nih.gov |

| Polar Surface Area (PSA) | 66.32 Ų | nih.gov |

| Hydrogen Bond Donors (HBD) | 1 | nih.gov |

| Neuroprotection | Significantly increased cell survival against H₂O₂ and MPP+ induced toxicity. | nih.gov |

| In Vivo Efficacy | Induced contralateral turns in the 6-OHDA rodent model. | nih.gov |

Exploration of Additional Biological Targets and Therapeutic Modalities

While the modulation of Nurr1:RXRα is a primary focus, the this compound scaffold holds potential for interacting with other biological targets. The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities.

Given that Nurr1 is implicated in the transcription of tyrosine hydroxylase (TH) and GTP cyclohydrolase I (GCH1)—enzymes crucial for dopamine (B1211576) biosynthesis—derivatives could be explored for their direct or indirect effects on these pathways. nih.gov The structural similarities to other kinase inhibitors and biologically active heterocycles suggest that libraries based on the allyl-pyrimidin-4-ol core could be screened against a panel of kinases or other enzymes implicated in neurological and other diseases. The field of bioconjugate chemistry has highlighted the versatility of pyrimidine-based structures as "warheads" for covalent modification of proteins, particularly targeting cysteine residues. nih.govacs.org This opens a therapeutic modality where derivatives of this compound could be designed as irreversible or covalent inhibitors for specific protein targets.

Integration of this compound Research into Preclinical Drug Discovery Pipelines

The journey of a compound from a laboratory "hit" to a clinical candidate involves a structured preclinical drug discovery pipeline. nih.gov Research on this compound and its derivatives fits well within this established process.

The typical pipeline proceeds as follows:

Hit Identification: The initial discovery of the pyrimidin-4-ol scaffold's activity, for instance, through high-throughput screening (HTS), identifies it as a "hit". nih.gov

Lead Generation & Optimization: The core scaffold is then chemically modified to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). The development of BRF110 from the basic pyrimidinol structure is a prime example of this stage. nih.gov This involves creating a structure-activity relationship (SAR) to guide chemical synthesis.

In Vitro Characterization: Optimized leads are tested in a battery of cell-based assays to confirm their mechanism of action and assess their effects in a biological context. For this compound class, this includes Nurr1-dependent cell survival assays using neurotoxins like MPP+. nih.gov

In Vivo Efficacy Models: Promising candidates are advanced into animal models of the target disease. For Parkinson's disease, this includes neurotoxin-based models like the 6-hydroxydopamine (6-OHDA) model in rodents, where behavioral outcomes such as drug-induced rotations are measured. nih.gov

Pharmacokinetics and Toxicology: The absorption, distribution, metabolism, and excretion (ADME) properties of the candidate drug are thoroughly investigated to ensure it can reach its target in the body and persist for a sufficient duration. nih.gov Preliminary toxicology studies are also conducted.

The advancement of compounds like BRF110 through cellular and rodent models demonstrates the successful integration of this chemical class into the early stages of a preclinical pipeline. nih.gov

Innovative Synthetic Strategies and Green Chemistry Approaches in Pyrimidin-4-ol Chemistry

The synthesis of substituted pyrimidin-4-ols is well-established in organic chemistry, typically involving the condensation of a β-ketoester with an amidine. For this compound, this would likely involve the reaction of benzamidine (B55565) with an allyl-substituted acetoacetate (B1235776) derivative.

Future research in this area can benefit from the application of innovative and green chemistry principles to improve efficiency, reduce waste, and enhance safety. Key areas for innovation include:

Catalytic Methods: Employing catalytic, rather than stoichiometric, reagents for key transformations to improve atom economy.

Flow Chemistry: Utilizing microreactor or flow chemistry systems for improved heat transfer, safety, and scalability, particularly for potentially energetic or hazardous reactions.

Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents or supercritical fluids, to replace traditional volatile organic compounds.

One-Pot Reactions: Designing multi-step syntheses that can be performed in a single reaction vessel to minimize purification steps and solvent usage.

These modern synthetic approaches can streamline the production of diverse libraries of pyrimidin-4-ol derivatives for SAR studies and lead optimization efforts.

Unexplored Chemical Reactivity and Potential Transformations of the Allyl-Pyrimidin-4-ol System

The this compound molecule possesses several reactive sites, offering a rich landscape for chemical transformations that remain largely unexplored. The reactivity can be considered at two main locations: the allyl group and the pyrimidin-4-ol ring system.

The Allyl Group: The allyl substituent is known to be a versatile functional handle. Its presence significantly activates the molecule for certain reactions. nih.govacs.org

SN2 Reactions: The allylic position is activated towards nucleophilic substitution (SN2) reactions. nih.govacs.org This could be exploited for conjugation or further functionalization.

Electrophilic Addition: The double bond can undergo various electrophilic addition reactions (e.g., halogenation, hydrohalogenation, epoxidation), allowing for the introduction of new functional groups.

Oxidation: The allyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, providing access to a new range of derivatives.

Metathesis: Olefin metathesis provides a powerful tool for carbon-carbon bond formation, enabling the extension or modification of the allyl side chain.

The Pyrimidin-4-ol Ring System: The heterocyclic core also presents opportunities for modification. The system exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4-one forms. nih.gov

N-Alkylation/Arylation: The ring nitrogens can be alkylated or arylated to modulate the electronic properties and steric profile of the molecule. Studies on related pyrazolopyrimidines show that alkylation can occur at multiple nitrogen positions. rsc.org

Modification at C2: While the 2-position is substituted with a phenyl group, related pyrimidine chemistries show that this position can be a site for functionalization. For example, converting a related pyrimidin-2-ol to a 2-sulfonylpyrimidine creates a reactive electrophile for S-arylation reactions with thiols. nih.govacs.org

Reactions at the Methyl Group: The C6-methyl group could potentially be functionalized via radical reactions or deprotonation followed by electrophilic quench.

Table 2: Potential Unexplored Reactions of this compound

| Reactive Site | Reaction Type | Potential Outcome |

|---|---|---|

| Allyl Group | Epoxidation | Introduction of an epoxide ring for further nucleophilic opening. |

| Allyl Group | Heck Coupling | C-C bond formation to attach aryl or vinyl groups. |

| Allyl Group | Ozonolysis | Cleavage of the double bond to form an aldehyde. |

| Ring Nitrogen | N-Alkylation | Introduction of alkyl chains to modify solubility and binding. rsc.org |

| Ring System | Halogenation | Introduction of halogens as handles for cross-coupling reactions. |

| Methyl Group | Condensation | Reaction with aldehydes to form styryl derivatives. |

The systematic exploration of these chemical transformations will be crucial for expanding the chemical diversity of this scaffold and for developing novel probes and therapeutic candidates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step substitution reactions. For example, pyrimidine scaffolds are often functionalized via nucleophilic aromatic substitution or cross-coupling reactions. Allyl groups can be introduced using allyl halides or Grignard reagents under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization may involve adjusting temperature (e.g., 60–80°C for allylation), catalyst selection (e.g., Pd for coupling reactions), and stoichiometry . Purity is validated via HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (δ 5.2–5.8 ppm for allyl protons) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/water mixtures). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved using SHELXS (direct methods) and refined with SHELXL (full-matrix least-squares). Key parameters: R-factor < 5%, hydrogen bonding networks (e.g., O–H⋯N interactions at ~2.8 Å). SHELX programs are preferred for small-molecule refinement due to robust handling of disordered allyl groups .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Allyl protons appear as multiplet signals (δ 5.2–5.8 ppm); methyl groups resonate as singlets (~δ 2.3 ppm). Aromatic protons show splitting patterns consistent with substitution (e.g., para-phenyl groups).

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (calc. for C₁₄H₁₄N₂O: 226.11). Discrepancies between calculated and observed masses may arise from isotopic impurities or adduct formation; high-resolution MS (HRMS) resolves these .

- IR : Hydroxyl stretch (~3200 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹). Contradictions are addressed by cross-referencing with SCXRD data .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the allyl group in nucleophilic or electrophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs). The allyl group’s HOMO energy indicates susceptibility to electrophilic attack (e.g., bromination at the terminal alkene). Solvent effects (PCM model) refine predictions for polar protic solvents. Transition-state analysis (IRC) identifies activation barriers for allyl migration or ring-opening reactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial assays)?

- Methodological Answer : Contradictions may stem from:

- Purity : Validate via HPLC (≥95% purity; C18 column, 254 nm detection) .

- Assay Conditions : Standardize MIC testing (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Control for solvent effects (DMSO ≤1% v/v).

- Structural Confirmation : Re-examine SCXRD data to rule out polymorphic variations affecting bioactivity .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Asymmetric allylic alkylation (AAA) using chiral ligands (e.g., BINAP or Josiphos) with Pd catalysts induces enantioselectivity. Reaction monitoring via chiral HPLC (Chiralpak IA column, hexane/isopropanol) determines enantiomeric excess (ee). Kinetic resolution (e.g., Candida antarctica lipase) separates diastereomers .

Key Research Gaps

- Mechanistic Studies : Limited data on the compound’s interaction with biological targets (e.g., kinase inhibition). Molecular docking (AutoDock Vina) using PDB structures (e.g., 3ERT for estrogen receptors) could elucidate binding modes .

- Stability Under Physiological Conditions : Accelerated degradation studies (pH 7.4, 37°C) with LC-MS monitoring identify hydrolytic byproducts (e.g., pyrimidine ring cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.